3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine atoms and a benzothiazole moiety substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where pentachloropyridine reacts with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or benzene at elevated temperatures to ensure high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound enhance its reactivity, allowing it to interact with various biological molecules. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another perhalogenated pyridine derivative with broad applications in organic synthesis.
Tetrafluorophthalonitrile: A fluorinated compound used in the synthesis of complex organic molecules.
Uniqueness
3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide is unique due to its combination of chlorine and fluorine substitutions, which confer distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3Cl4F2N3OS/c14-7-8(15)10(21-11(17)9(7)16)12(23)22-13-20-5-1-3(18)4(19)2-6(5)24-13/h1-2H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVHSQLPNNELPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3Cl4F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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